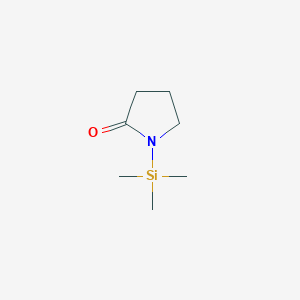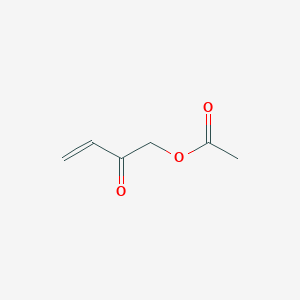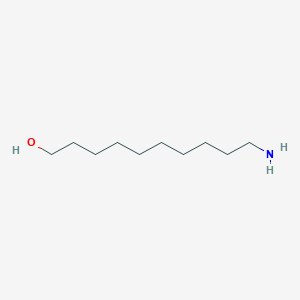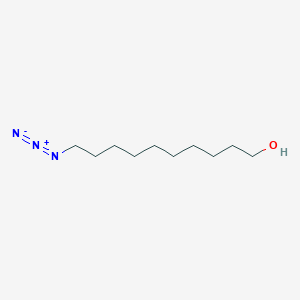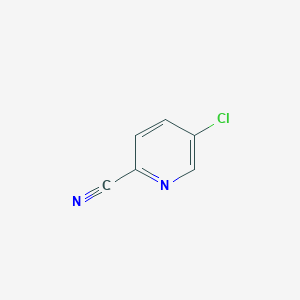
5-Chloro-2-cyanopyridine
Overview
Description
5-Chloro-2-cyanopyridine is an organic compound with the molecular formula C6H3ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 2-position of the pyridine ring. This compound is a light yellow crystalline solid and is known for its utility in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
5-Chloro-2-cyanopyridine is primarily targeted towards the respiratory system . It is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Pathways
This compound is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound can cause harm if ingested, inhaled, or comes into contact with skin .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by environmental factors. It should be handled in a well-ventilated area to avoid inhalation . Protective gloves, clothing, and eye protection should be worn to prevent skin and eye contact . The compound should be stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds . This suggests that 5-Chloro-2-cyanopyridine may interact with various enzymes and proteins involved in these reactions.
Cellular Effects
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled
Molecular Mechanism
In Suzuki–Miyaura cross-coupling reactions, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Safety data sheets suggest that it should be stored in a well-ventilated place and kept in a tightly closed container .
Metabolic Pathways
It is known to participate in Suzuki–Miyaura cross-coupling reactions , suggesting that it may interact with enzymes and cofactors involved in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-cyanopyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with cyanogen bromide in the presence of a base. Another method includes the cyclization of 2-chloro-1,3-butadiene with cyanogen .
Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chloropyridine. This process involves the reaction of 2-chloropyridine with ammonia and oxygen at high temperatures, resulting in the formation of the desired product along with water as a byproduct .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form pyridine-2,5-dicarboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 5-Amino-2-cyanopyridine, 5-Methoxy-2-cyanopyridine.
Reduction: 5-Chloro-2-aminopyridine.
Oxidation: Pyridine-2,5-dicarboxylic acid.
Scientific Research Applications
5-Chloro-2-cyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals
Comparison with Similar Compounds
Nicotinonitrile (3-Cyanopyridine): Similar structure but with the cyano group at the 3-position. It is used in the synthesis of niacin (vitamin B3).
Pentachloropyridine: Contains multiple chlorine atoms, making it highly reactive towards nucleophiles.
2-Chloro-5-cyanopyridine: Similar structure but with the positions of the chlorine and cyano groups reversed
Uniqueness: 5-Chloro-2-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a cyano group on the pyridine ring allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHODOKFSYPTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397072 | |
| Record name | 5-Chloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89809-64-3 | |
| Record name | 5-Chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-CYANOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
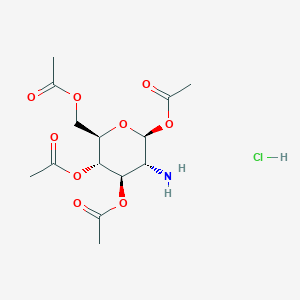




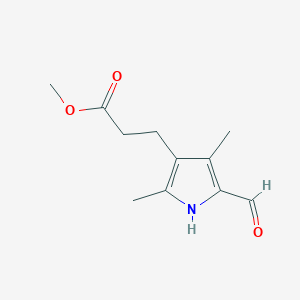
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)

